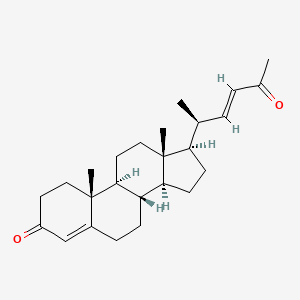
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abridin is a chemical compound with the molecular formula C25H36O2 and a molecular weight of 368.56 g/mol . It is isolated from the seed extracts of Abrus precatorius and is also derived from Bisnorcholenaldehyde . Abridin is related to the parent compound Progesterone, a steroid hormone produced by the corpus luteum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abridin can be synthesized from Bisnorcholenaldehyde, which is used to prepare 27-Nor-delta4-dafachronic acid as a synthetic ligand of Caenorhabditis elegans DAF-12 receptor . The specific reaction conditions for synthesizing Abridin involve the use of organic solvents and controlled temperature settings to ensure the stability and purity of the compound.
Industrial Production Methods
The industrial production of Abridin involves large-scale extraction from Abrus precatorius seeds, followed by purification processes to isolate the compound. The extraction process typically involves solvent extraction, filtration, and crystallization to obtain high-purity Abridin .
Chemical Reactions Analysis
Types of Reactions
Abridin undergoes various chemical reactions, including:
Oxidation: Abridin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Abridin.
Substitution: Abridin can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Abridin, which can be used for further chemical synthesis and research applications .
Scientific Research Applications
Abridin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Acts as a synthetic ligand for the DAF-12 receptor in Caenorhabditis elegans.
Industry: Used in the production of high-purity chemical standards and reference materials.
Mechanism of Action
Abridin exerts its effects by interacting with specific molecular targets and pathways. It acts as a synthetic ligand for the DAF-12 receptor in Caenorhabditis elegans, influencing various biological processes . The compound’s mechanism of action involves binding to the receptor and modulating gene expression and cellular functions .
Comparison with Similar Compounds
Abridin is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include:
Progesterone: A steroid hormone with similar structural features.
Bisnorcholenaldehyde: A precursor used in the synthesis of Abridin.
27-Nor-delta4-dafachronic acid: A synthetic ligand related to Abridin.
Abridin stands out due to its specific applications in biological research and its unique interaction with the DAF-12 receptor .
Properties
Molecular Formula |
C25H36O2 |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2S)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
CIPWTUUCAJDQRQ-CLYTXKMMSA-N |
Isomeric SMILES |
C[C@@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


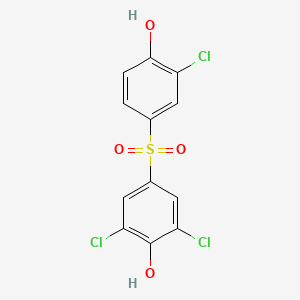
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
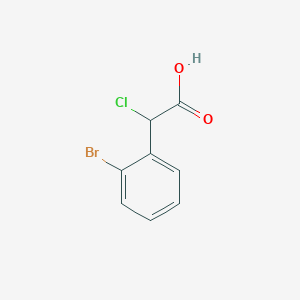
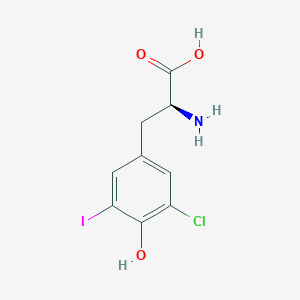

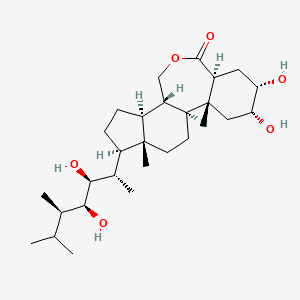
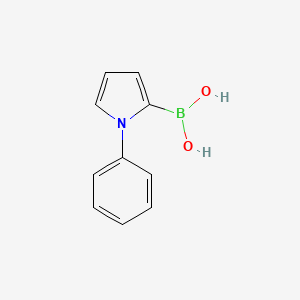
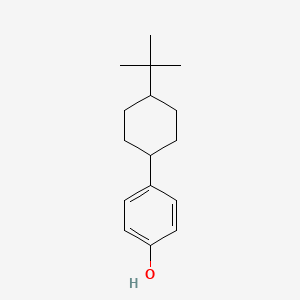
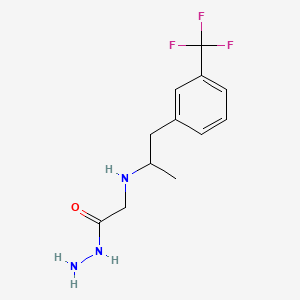
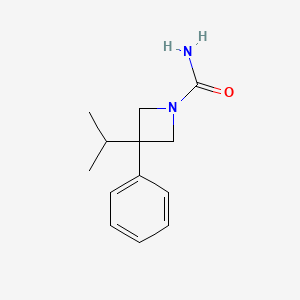
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
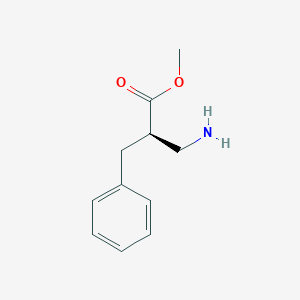
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
